20-Hydroxycholesterol

Catalog No.
S577398
CAS No.
516-72-3
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
20-Hydroxycholesterol

CAS Number

516-72-3

Product Name

20-Hydroxycholesterol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-17-[(2S)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

MCKLJFJEQRYRQT-APGJSSKUSA-N

SMILES

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Synonyms

(20S)-20-hydroxycholesterol, (20S)-cholest-5-ene-3 beta,20-diol, 20 alpha-hydroxycholesterol, 20-hydroxycholesterol, 20-hydroxycholesterol, (3beta,20 xi)-isomer, 20-hydroxycholesterol, 3H-labeled, (3beta,20 xi)-isomer, 20alpha-hydroxycholesterol, 20R-hydroxycholesterol

Canonical SMILES

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Isomeric SMILES

CC(C)CCC[C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O

Bone health:

  • Studies suggest that 20-hydroxycholesterol may promote bone formation by stimulating the differentiation of mesenchymal stem cells into bone cells. )
  • Research suggests it might achieve this through the activation of specific signaling pathways within these cells. )
  • Further investigation is needed to understand the complete mechanisms and potential therapeutic applications for bone-related conditions.

Cellular signaling:

  • Researchers are exploring the role of 20-hydroxycholesterol in various cellular signaling pathways, including those involved in cholesterol homeostasis, inflammation, and cell death. )
  • Understanding how 20-hydroxycholesterol interacts with these pathways could provide insights into various disease processes.

Other areas of investigation:

  • The scientific community is also exploring the potential involvement of 20-hydroxycholesterol in other areas, including:
    • Neurodegenerative diseases: Research is ongoing to investigate its potential role in the development and progression of these conditions.
    • Cancer: Studies are examining its possible influence on cancer cell proliferation and survival.

Physical Description

Solid

XLogP3

6.9

Appearance

Assay:≥98%A crystalline solid

UNII

30060WAL99

Other CAS

516-72-3

Wikipedia

20alpha-hydroxycholesterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15
Nachtergaele et al. Oxysterols are allosteric activators of the oncoprotein Smoothened. Nature Chemical Biology, doi: 10.1038/nchembio.765, published online 8 January 2012 http://www.nature.com/naturechemicalbiology
Cheng et al. A proteome-wide map of 20(S)-hydroxycholesterol interactors in cell membranes. Nature Chemical Biology, DOI: 10.1038/s41589-021-00907-2, published online 19 November 2021

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